REACTION_SMILES
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[CH3:1][c:2]1[c:3]2[c:4]([CH2:12][N:13]([CH3:14])[CH3:15])[cH:5][nH:6][c:7]2[cH:8][c:9]([CH3:11])[cH:10]1.[K:16][C:17]#[N:18].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH2:24]>>[CH3:1][c:2]1[c:3]2[c:4]([CH2:12][C:17]#[N:18])[cH:5][nH:6][c:7]2[cH:8][c:9]([CH3:11])[cH:10]1
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Name
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Cc1cc(C)c2c(CN(C)C)c[nH]c2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)c2c(CN(C)C)c[nH]c2c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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Cc1cc(C)c2c(CC#N)c[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |